molecular formula C21H23NO3S B11391703 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11391703
M. Wt: 369.5 g/mol
InChI Key: KSPWOBCKQUXLEJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a furan ring, and a thiophene ring, each substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of 3,4-dimethylphenol: This can be synthesized via Friedel-Crafts alkylation of phenol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 3,4-dimethylphenol is then reacted with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride.

    Amidation: The 2-(3,4-dimethylphenoxy)acetyl chloride is reacted with furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and heteroatoms suggests potential for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-methylacetamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to the combination of its structural features, including the presence of both furan and thiophene rings, which are less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO3S/c1-15-6-7-18(11-17(15)3)25-14-21(23)22(12-19-5-4-9-24-19)13-20-16(2)8-10-26-20/h4-11H,12-14H2,1-3H3

InChI Key

KSPWOBCKQUXLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C)C

Origin of Product

United States

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